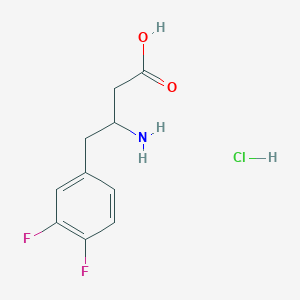
Octapotassium;(2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octapotassium;(2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl) phosphate is a complex chemical compound with the molecular formula C6H8K8O18P4. . This compound is notable for its unique structure, which includes multiple phosphate groups attached to a cyclohexyl ring, making it a significant molecule in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octapotassium;(2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl) phosphate typically involves the phosphorylation of inositol derivatives. The process begins with the protection of hydroxyl groups on the inositol ring, followed by selective phosphorylation at specific positions. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base like pyridine. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency. Techniques such as crystallization and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Octapotassium;(2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Reduction: Reduction reactions can modify the phosphate groups, leading to different inositol phosphates.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substituting agents like alkyl halides. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various inositol phosphate derivatives, which have different biological and chemical properties. These derivatives are useful in studying cellular signaling pathways and other biochemical processes.
Applications De Recherche Scientifique
Octapotassium;(2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl) phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in phosphorylation reactions and as a standard in analytical chemistry.
Biology: The compound is significant in studying cellular signaling pathways, particularly those involving inositol phosphates.
Mécanisme D'action
The mechanism of action of Octapotassium;(2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl) phosphate involves its interaction with specific molecular targets, such as enzymes and receptors involved in phosphate metabolism. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and metabolic processes. The exact pathways and molecular targets depend on the specific biological context and the concentration of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexapotassium;(2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl) phosphate
- Tetrapotassium;(2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl) phosphate
Uniqueness
Octapotassium;(2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl) phosphate is unique due to its higher number of potassium ions and phosphate groups, which enhance its reactivity and functionality compared to similar compounds. This makes it particularly useful in applications requiring high phosphate content and specific reactivity profiles .
Propriétés
Formule moléculaire |
C6H8K8O18P4 |
|---|---|
Poids moléculaire |
804.80 g/mol |
Nom IUPAC |
octapotassium;(2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl) phosphate |
InChI |
InChI=1S/C6H16O18P4.8K/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8 |
Clé InChI |
KOARMWMDZTZZSB-UHFFFAOYSA-F |
SMILES canonique |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate](/img/structure/B12104207.png)


![N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine](/img/structure/B12104224.png)
![Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.1]heptane-3-carboxylate](/img/structure/B12104228.png)
![N-[(1S,2S)-2-cyanocyclohexyl]-4-methylbenzenesulfonamide](/img/structure/B12104236.png)
![N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide](/img/structure/B12104239.png)

![[1'-13C]2'-deoxycytidine monohydrate](/img/structure/B12104249.png)
![6'-Chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-c]pyridin]-2'-one](/img/structure/B12104259.png)


![5-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12104279.png)
